![molecular formula C17H13Cl2N3OS B2864325 N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-06-6](/img/structure/B2864325.png)
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned appears to be an organic compound containing chlorophenyl, imidazole, and sulfanylacetamide groups.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions with step-by-step procedures. The synthesis of this compound would likely involve the reaction of the appropriate chlorophenyl and imidazole precursors.Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, and X-ray crystallography. The structure of this compound would likely show the connectivity of the chlorophenyl, imidazole, and sulfanylacetamide groups.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of this compound would likely be influenced by the electron-withdrawing chloro groups and the electron-donating imidazole and sulfanylacetamide groups.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. These properties can be influenced by factors like molecular structure and functional groups.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives of similar sulfanylacetamide compounds. For instance, studies have synthesized a series of N-substituted derivatives to evaluate their antibacterial and anti-enzymatic potential, along with their cytotoxic behavior. The synthesis involves complex reactions under specific conditions, and the compounds' structures are elucidated using spectral analytical techniques, indicating a broad interest in exploring their chemical properties and potential applications (Nafeesa et al., 2017).
Antimicrobial and Antiviral Activities
Some derivatives have shown promising antimicrobial and antiviral activities. For example, compounds synthesized from chlorophenoxyacetic acid and other components exhibited significant antibacterial potential against both gram-negative and gram-positive bacteria, as well as moderate anti-enzymatic properties. Such studies highlight the therapeutic potential of these compounds, suggesting their usefulness in developing new antimicrobial agents (Siddiqui et al., 2014).
Enzyme Inhibition and Alzheimer’s Disease
Derivatives of related structures have been explored for their enzyme inhibition capabilities, particularly against enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer’s disease. This research indicates the potential of these compounds as drug candidates for treating neurological conditions. The evaluation involves screening synthesized compounds for enzyme inhibition activity and assessing their toxicity through hemolytic activity, providing a basis for their potential therapeutic applications (Rehman et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.
Please consult with a qualified professional or refer to specific scientific literature for more detailed and accurate information.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-12-3-1-5-14(9-12)21-16(23)11-24-17-20-7-8-22(17)15-6-2-4-13(19)10-15/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOSUWJJUVNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

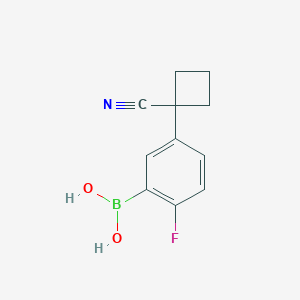
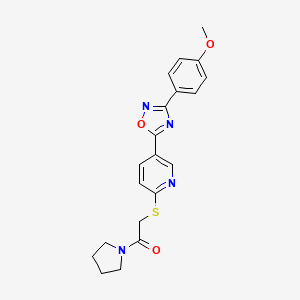
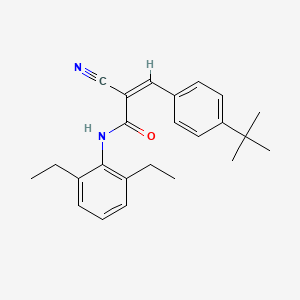
![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)
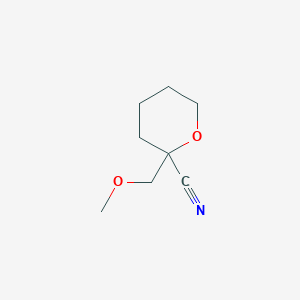
![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)
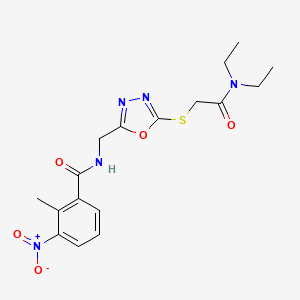

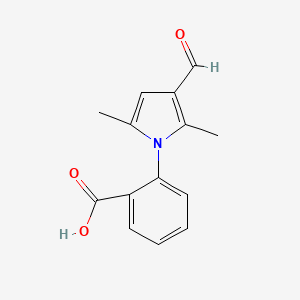
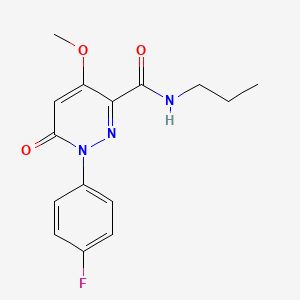
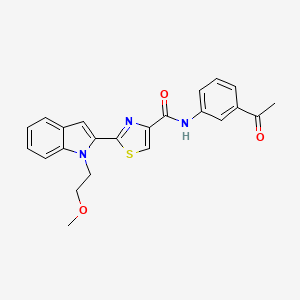
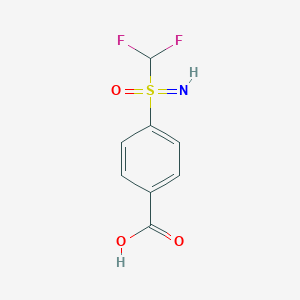
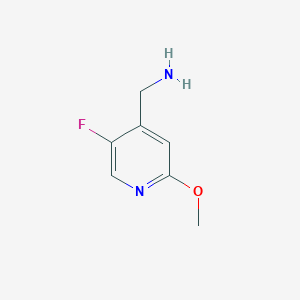
![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)